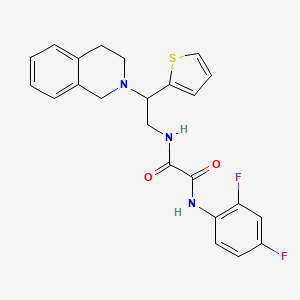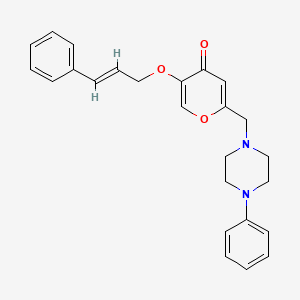
5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about its uses or applications in various fields such as medicine, agriculture, or materials science.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It can include the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also include studying the compound’s stability under various conditions.科学的研究の応用
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial properties. For example, pyrazolopyrimidines derivatives have been synthesized and demonstrated significant anti-5-lipoxygenase and anticancer activities, indicating a potential for antimicrobial application as well (Rahmouni et al., 2016). Another study synthesized novel derivatives exhibiting remarkable antiavian influenza virus activity, highlighting the potential of similar compounds in combating viral infections (Hebishy et al., 2020).
Anticancer Properties
Research on pyrazole-beta-diketone dihalotin(IV) compounds has shown promising in vitro antiproliferative activity against melanoma cell lines, suggesting potential anticancer applications for compounds within this chemical family (Pettinari et al., 2006). Similarly, derivatives of pyrido-1,2-thiazines have been evaluated for their antitumor in vitro activity, showing significant effects against various human tumor cells (Malinka et al., 2004).
Anti-inflammatory and Neuroprotective Effects
The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones led to the discovery of nonsteroidal anti-inflammatory drugs (NSAIDs) with no ulcerogenic activity, indicating a safer alternative for inflammation treatment and potential neuroprotective effects (Auzzi et al., 1983).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated for their performance as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate that similar compounds can effectively protect against corrosion, which is crucial for industrial applications (Yadav et al., 2016).
Safety And Hazards
This involves studying the potential risks associated with handling or using the compound. It can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
将来の方向性
This involves discussing potential future research directions or applications for the compound. This could be based on its known properties or on preliminary experimental results.
特性
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-24-18-23(19-26-13-15-27(16-14-26)22-11-5-2-6-12-22)30-20-25(24)29-17-7-10-21-8-3-1-4-9-21/h1-12,18,20H,13-17,19H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZGODFTPAIKH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OC/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

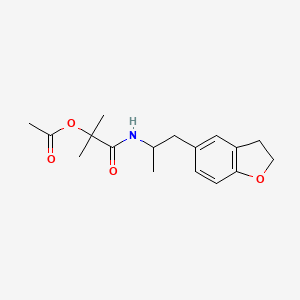
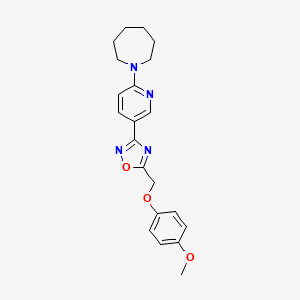
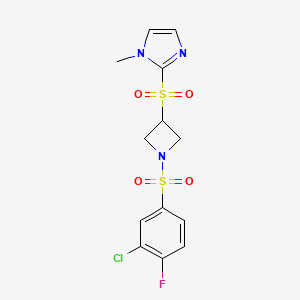
![5-[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)
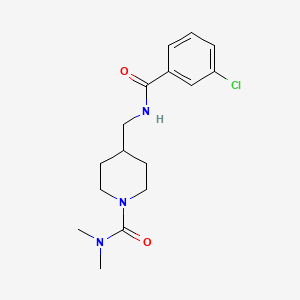
![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2739876.png)
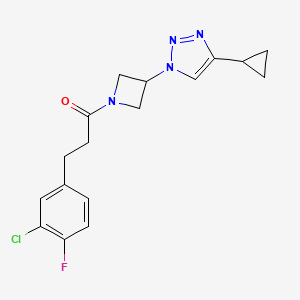
![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2739878.png)
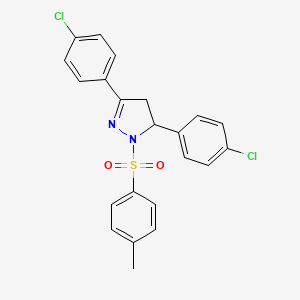

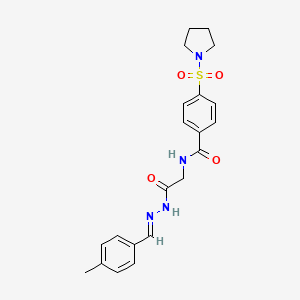
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B2739886.png)
![2-Chloro-1-[(1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]ethanone](/img/structure/B2739889.png)
